(S)-2-Amino-N-((S)-1-amino-1-oxoPropan-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide
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Overview
Description
H-VAL-ALA-PNA: is a synthetic dipeptide substrate commonly used in biochemical research. It is composed of the amino acids valine and alanine, linked to a para-nitroaniline (pNA) group. This compound is particularly significant in the study of protease activity, as it serves as a substrate for dipeptide aminopeptidase enzymes, such as those found in the bacterium Streptococcus bovis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-VAL-ALA-PNA typically involves the stepwise coupling of protected amino acids followed by the attachment of the para-nitroaniline group. The process generally includes:
Protection of Amino Groups: The amino groups of valine and alanine are protected using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free dipeptide.
Attachment of pNA: The dipeptide is then reacted with para-nitroaniline under suitable conditions to form H-VAL-ALA-PNA.
Industrial Production Methods: Industrial production of H-VAL-ALA-PNA follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: H-VAL-ALA-PNA primarily undergoes enzymatic hydrolysis reactions. It is a substrate for dipeptide aminopeptidase enzymes, which cleave the peptide bond between valine and alanine, releasing para-nitroaniline.
Common Reagents and Conditions:
Enzymatic Hydrolysis: The reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature for the enzyme being studied.
Major Products: The major product of the enzymatic hydrolysis of H-VAL-ALA-PNA is para-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Scientific Research Applications
Chemistry: H-VAL-ALA-PNA is used as a model substrate in the study of protease enzymes. It helps in understanding the specificity and kinetics of enzyme-substrate interactions.
Biology: In biological research, H-VAL-ALA-PNA is employed to assay the activity of dipeptide aminopeptidases in various organisms, including bacteria and mammals .
Medicine: The compound is used in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases related to protease dysfunction .
Industry: H-VAL-ALA-PNA is utilized in the development of enzyme inhibitors and in the quality control of enzyme preparations used in industrial processes .
Mechanism of Action
H-VAL-ALA-PNA exerts its effects by serving as a substrate for dipeptide aminopeptidase enzymes. The enzyme binds to the dipeptide and catalyzes the hydrolysis of the peptide bond between valine and alanine. This reaction releases para-nitroaniline, which can be detected spectrophotometrically due to its yellow color. The intensity of the color is proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
H-Ala-Pro-pNA: Another dipeptide substrate used to study proline-specific aminopeptidases.
H-Gly-Gly-pNA: Used for glycine-specific aminopeptidases.
H-Leu-Leu-pNA: Utilized in the study of leucine-specific aminopeptidases.
Uniqueness: H-VAL-ALA-PNA is unique due to its specificity for dipeptide aminopeptidases that recognize the valine-alanine sequence. This specificity makes it a valuable tool in studying enzymes that may not interact with other dipeptide substrates .
Properties
Molecular Formula |
C14H20N4O4 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-methyl-N-(4-nitrophenyl)butanamide |
InChI |
InChI=1S/C14H20N4O4/c1-8(2)12(15)14(20)17(9(3)13(16)19)10-4-6-11(7-5-10)18(21)22/h4-9,12H,15H2,1-3H3,(H2,16,19)/t9-,12-/m0/s1 |
InChI Key |
UZWBDKNAAOJWOX-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)N |
Origin of Product |
United States |
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